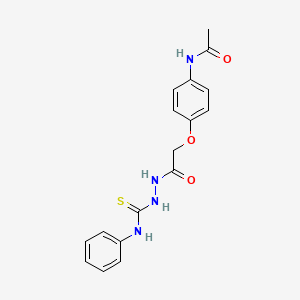
Acetic acid, (4-(acetylamino)phenoxy)-, 2-((phenylamino)thioxomethyl)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, (4-(acetylamino)phenoxy)-, 2-((phenylamino)thioxomethyl)hydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes an acetic acid moiety linked to a phenoxy group, an acetylamino group, and a phenylamino thioxomethyl hydrazide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-(acetylamino)phenoxy)-, 2-((phenylamino)thioxomethyl)hydrazide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the phenoxy acetic acid derivative. This can be achieved by reacting phenol with chloroacetic acid in the presence of a base such as sodium hydroxide . The resulting phenoxy acetic acid is then subjected to further reactions to introduce the acetylamino and phenylamino thioxomethyl hydrazide groups.
The phenylamino thioxomethyl hydrazide group is typically introduced through a condensation reaction involving phenylhydrazine and a thioxomethylating agent such as carbon disulfide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the reactions. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the production process .
化学反応の分析
Types of Reactions
Acetic acid, (4-(acetylamino)phenoxy)-, 2-((phenylamino)thioxomethyl)hydrazide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
Acetic acid, (4-(acetylamino)phenoxy)-, 2-((phenylamino)thioxomethyl)hydrazide has a wide range of scientific research applications:
作用機序
The mechanism of action of acetic acid, (4-(acetylamino)phenoxy)-, 2-((phenylamino)thioxomethyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . Additionally, the compound’s hydrazide group may interact with cellular components, affecting cell signaling and proliferation .
類似化合物との比較
Similar Compounds
Phenoxyacetic acid: A simpler analog with similar phenoxy and acetic acid moieties.
Acetylamino phenoxy derivatives: Compounds with similar acetylamino and phenoxy groups but different substituents.
Phenylamino thioxomethyl hydrazides: Compounds with similar phenylamino and thioxomethyl hydrazide groups but different core structures.
Uniqueness
The presence of both acetylamino and phenylamino thioxomethyl hydrazide groups allows for diverse reactivity and interactions with biological targets, making it a valuable compound for research and development .
特性
CAS番号 |
151392-08-4 |
|---|---|
分子式 |
C17H18N4O3S |
分子量 |
358.4 g/mol |
IUPAC名 |
N-[4-[2-oxo-2-[2-(phenylcarbamothioyl)hydrazinyl]ethoxy]phenyl]acetamide |
InChI |
InChI=1S/C17H18N4O3S/c1-12(22)18-14-7-9-15(10-8-14)24-11-16(23)20-21-17(25)19-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,22)(H,20,23)(H2,19,21,25) |
InChIキー |
HXYFMYUMYLMHDV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(=O)NNC(=S)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















